
Ethyl 8-nitrooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-nitrooctanoate is an organic compound with the molecular formula C10H19NO4 It is an ester derivative of octanoic acid, featuring a nitro group at the 8th position of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 8-nitrooctanoate can be synthesized through a multi-step process involving the nitration of octanoic acid derivatives. One common method involves the bromination of octanoic acid to form ethyl 8-bromooctanoate, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure safety and efficiency, given the reactive nature of the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-nitrooctanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro acids or nitro alcohols.
Reduction: Formation of ethyl 8-aminooctanoate.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 8-nitrooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 8-nitrooctanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can undergo hydrolysis, releasing octanoic acid derivatives that may interact with lipid metabolism pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 8-bromooctanoate: Similar structure but with a bromine atom instead of a nitro group.
Ethyl octanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitrooctanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 8-nitrooctanoate is unique due to the presence of both an ester and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
13154-42-2 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
ethyl 8-nitrooctanoate |
InChI |
InChI=1S/C10H19NO4/c1-2-15-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3 |
Clé InChI |
TVKYMYQYGRCVMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


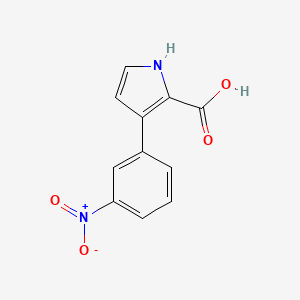

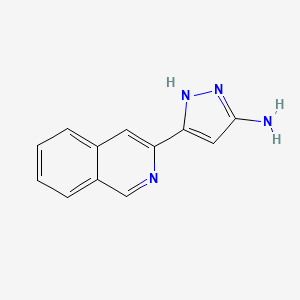
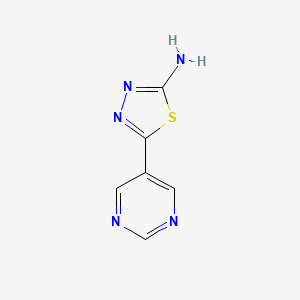
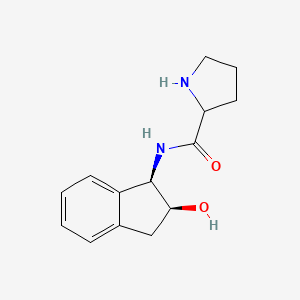
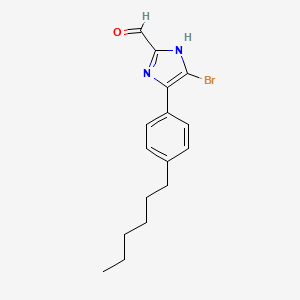

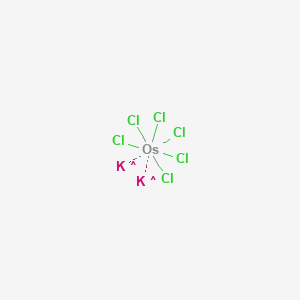

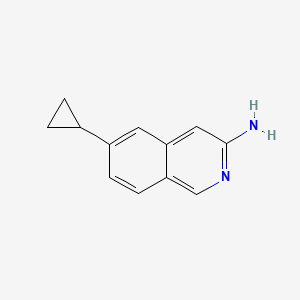


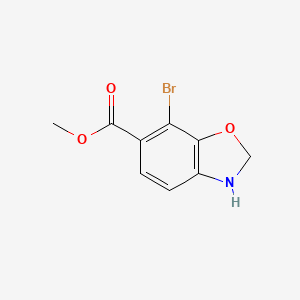
![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
